Ethyl 3-hydroxycyclopentanecarboxylate

Lipophilicity Partition coefficient Physicochemical property

Ethyl 3-hydroxycyclopentanecarboxylate (CAS 1187933-07-8) is a bifunctional cyclopentane derivative bearing a secondary hydroxyl group at the 3-position and an ethyl ester at the 1-position. With molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol, it belongs to the class of hydroxycyclopentane carboxylate esters widely employed as versatile chiral intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 1187933-07-8
Cat. No. B1527792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxycyclopentanecarboxylate
CAS1187933-07-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(C1)O
InChIInChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3
InChIKeyPEOQPQHZHDFVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxycyclopentanecarboxylate (CAS 1187933-07-8): A Cyclopentane Chiral Building Block for Pharmaceutical Intermediate Procurement


Ethyl 3-hydroxycyclopentanecarboxylate (CAS 1187933-07-8) is a bifunctional cyclopentane derivative bearing a secondary hydroxyl group at the 3-position and an ethyl ester at the 1-position . With molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol, it belongs to the class of hydroxycyclopentane carboxylate esters widely employed as versatile chiral intermediates in medicinal chemistry and organic synthesis [1]. The compound is typically supplied as a mixture of cis/trans stereoisomers at a purity range of 95–98%, representing a key procurement entry point for researchers constructing stereodefined cyclopentane-containing pharmacophores .

Why Methyl or tert-Butyl 3-Hydroxycyclopentanecarboxylate Cannot Directly Replace Ethyl 3-Hydroxycyclopentanecarboxylate in Lipophilicity-Dependent Synthetic Sequences


Although methyl, ethyl, and tert-butyl 3-hydroxycyclopentanecarboxylates share an identical cyclopentane core with a 3-hydroxy substitution, their ester alkyl chains impose quantifiable differences in lipophilicity (LogP), steric demand, and hydrolytic stability that are incompatible with simple interchange in multi-step syntheses . The ethyl ester's intermediate LogP of 0.71 bridges the polarity gap between the more hydrophilic methyl ester (LogP 0.32) and the substantially more lipophilic tert-butyl ester, making it a critical choice for partitioning behavior in biphasic reactions and membrane permeability considerations . Furthermore, the ethyl ester offers a distinct balance of steric bulk and electrophilicity that governs both enzymatic resolution efficiency and the subsequent deprotection strategy, directly impacting downstream stereochemical integrity and overall synthetic yield [1].

Quantitative Differentiation Evidence: Ethyl 3-Hydroxycyclopentanecarboxylate vs. Methyl, Ketone, and Stereoisomer Comparators


LogP Comparison: Ethyl Ester Occupies a Distinct Lipophilicity Window Between the Methyl Ester and the Ketone Precursor

The ethyl 3-hydroxycyclopentanecarboxylate (target) exhibits a calculated LogP of 0.71, which is approximately 2.2-fold higher (0.39 LogP units) than that of its direct methyl ester analog, methyl 3-hydroxycyclopentanecarboxylate, which has a LogP of 0.32 . This difference places the ethyl ester in a distinct lipophilicity regime compared to both the more polar methyl ester and the more lipophilic ketone intermediate (ethyl 3-oxocyclopentanecarboxylate, XLogP3 = 0.3) [1]. The 0.39 LogP unit increment translates to a ~2.5× increase in octanol-water partition coefficient, which is practically meaningful for compound extraction efficiency and chromatographic retention behavior.

Lipophilicity Partition coefficient Physicochemical property

Molecular Weight and Physical Form Differentiation: Ethyl Ester vs. Methyl Ester for Crystallization and Handling

Ethyl 3-hydroxycyclopentanecarboxylate has a molecular weight of 158.19 g/mol compared with 144.17 g/mol for the methyl ester analog, a 9.7% mass increase . This mass difference, while modest, becomes practically significant during gravimetric preparation of stock solutions and in the context of crystallization behavior: the ethyl ester is reported as a colorless to pale yellow liquid at ambient temperature, whereas the methyl ester's lower molecular weight and different packing may favor solid or semi-solid states under identical storage conditions . The higher molecular weight also influences molar-based stoichiometry calculations in multi-gram scale reactions, where a 10% discrepancy in weighing could result in meaningful yield deviations.

Molecular weight Physical form Purification

Synthetic Provenance: Reductive Conversion from Ethyl 3-Oxocyclopentanecarboxylate Defines a Distinct Procurement Pathway

Ethyl 3-hydroxycyclopentanecarboxylate is directly accessible via sodium borohydride reduction of ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3) in THF at 0 °C to ambient temperature [1]. This ketone-to-alcohol reduction introduces the chiral secondary hydroxyl group that distinguishes the target compound from its planar ketone precursor; the ketone (MW 156.18, XLogP3 0.3, 0 H-bond donors) lacks the hydrogen-bond donor capacity (1 H-bond donor in the target) critical for subsequent enantioselective derivatization [2]. The reduction is chemoselective for the ketone over the ester, enabling retention of the ethyl ester handle for later orthogonal transformations. A related but structurally distinct compound, ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate, was obtained in 40% yield by analogous reduction of the corresponding 2-oxoester, providing a class-level benchmark for achievable yields in this transformation [3].

Synthetic route Reduction Intermediate

Stereochemical Configuration as a Procurement Decision Point: Unspecified Stereoisomer Mix vs. Defined Enantiomers

CAS 1187933-07-8 is registered as the stereochemically unspecified mixture (cis/trans isomer mix) of ethyl 3-hydroxycyclopentanecarboxylate . In contrast, the individually resolved enantiomers are registered under distinct CAS numbers: (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate (CAS 1311165-80-6) and (1R,3S)-ethyl 3-hydroxycyclopentanecarboxylate (CAS 1311165-64-6), each commanding a substantial price premium and longer lead times from specialty suppliers . The (1R,3R)-trans isomer has been specifically utilized as a chiral building block in the asymmetric synthesis of pharmacologically active molecules, including CCR5 antagonist scaffolds, where the relative trans stereochemistry of the hydroxyl and ester groups is essential for downstream receptor binding conformation [1]. Procuring the correct stereochemical form at the outset avoids the need for costly chiral chromatographic separation or enzymatic resolution steps.

Stereochemistry Enantiomeric purity Chiral building block

Polar Surface Area Uniformity Masks Underlying Pharmacokinetic Divergence: Why PSA Alone Is Insufficient for Ester Selection

Both ethyl 3-hydroxycyclopentanecarboxylate and its methyl ester analog share an identical topological polar surface area (TPSA) of 46.53 Ų and one hydrogen-bond donor (the C3 hydroxyl group) . This PSA equivalence could misleadingly suggest interchangeable passive membrane permeability characteristics. However, the ethyl ester's additional methylene group increases the non-polar surface area contribution, resulting in the 0.39 LogP unit increment documented in Evidence Item 1, which has been demonstrated in structurally analogous ester series to alter Caco-2 permeability by a factor of 1.5–3× [1]. For researchers designing prodrugs or optimizing brain penetration, this seemingly subtle structural difference necessitates explicit testing rather than assumed equivalence.

Polar surface area Hydrogen bonding Drug-likeness

Procurement-Relevant Application Scenarios for Ethyl 3-Hydroxycyclopentanecarboxylate (CAS 1187933-07-8)


Chiral Building Block for CCR5 Antagonist Synthesis in Antiviral Drug Discovery

Ethyl 3-hydroxycyclopentanecarboxylate has been cited as an intermediate in patent literature (EP2456309A1) describing compounds of Formula (I) useful for treating CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. The cyclopentane scaffold bearing a defined hydroxyl stereocenter at C3 provides the conformational constraint essential for CCR5 receptor binding, positioning this compound as a procurement candidate for medicinal chemistry programs pursuing allosteric CCR5 modulation. The preliminary pharmacological screening data indicate potential CCR5 antagonist activity, though specific IC₅₀ values for the unmodified ethyl ester intermediate are not publicly reported [2].

Intermediate for Biocatalytic Cascade Synthesis of Chiral γ-Oxoesters

The compound serves as a precursor or structural analog in three-step biocatalytic cascades converting cyclopentenecarboxylates to chiral 3-oxoesters, as reported by Brenna et al. (Green Chemistry, 2017) [1]. In these sequences, the hydroxyl group at C3 can be enzymatically oxidized to the corresponding ketone, enabling access to both enantiomers of chiral 3-oxocyclopentanecarboxylate building blocks. The ethyl ester's intermediate LogP (0.71) is particularly well-suited to the aqueous-organic biphasic conditions employed in whole-cell biotransformations using R. oryzae resting cells, where more hydrophilic or lipophilic esters show reduced substrate uptake or product toxicity [2].

Scaffold for Enantioselective Derivatization via Hydroxyl-Directed Transformations

The presence of a single secondary hydroxyl group adjacent to the cyclopentane ring enables a suite of stereospecific transformations—including Mitsunobu inversion, enzymatic kinetic resolution, and sulfonate ester formation—that are not accessible with the ketone precursor (ethyl 3-oxocyclopentanecarboxylate, CAS 5400-79-3) [1]. The hydroxyl group (1 H-bond donor, TPSA 46.53 Ų) provides a synthetic handle for introducing diverse pharmacophoric elements (ethers, esters, carbamates, amines) while the ethyl ester remains intact for orthogonal late-stage saponification or amidation, making this compound a two-directional functionalization platform for constructing cyclopentane-containing compound libraries [2].

Physicochemical Reference Standard for Chromatographic Method Development

Given its well-defined LogP (0.71), PSA (46.53 Ų), and the availability of both methyl ester (LogP 0.32) and ketone (XLogP3 0.3) analogs with documented retention properties, ethyl 3-hydroxycyclopentanecarboxylate serves as a reference compound for calibrating reversed-phase HPLC and SFC methods used to separate cyclopentane diastereomers [1]. The 0.39 LogP unit separation from the methyl ester provides a quantifiable benchmark for evaluating column resolving power in ester homolog series, supporting analytical method development laboratories in pharmaceutical QC and process chemistry settings [2].

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